molecular formula C18H23N3O2S B2730951 (E)-5-(2-isopropoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one CAS No. 844659-43-4

(E)-5-(2-isopropoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2730951
CAS No.: 844659-43-4
M. Wt: 345.46
InChI Key: INELQPZIFYFRER-FOWTUZBSSA-N
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Description

(E)-5-(2-isopropoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is a synthetic small molecule featuring a thiazol-4(5H)-one core functionalized with a (2-isopropoxybenzylidene) moiety at the 5-position and a 4-methylpiperazin-1-yl group at the 2-position. This structure places it within a class of compounds recognized for significant potential in pharmaceutical research, particularly in the fields of neuroscience and oncology. Compounds with the 4-methylpiperazin-1-yl heterocycle are common in medicinal chemistry due to their favorable physicochemical properties and ability to interact with biological targets[a citation:1]. The thiazol-4(5H)-one scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Structural analogs of this compound, which feature a piperazine moiety linked to a thiazol-4(5H)-one core, have demonstrated potent affinities for central nervous system (CNS) targets, including serotonin (5-HT1A/2A) and dopamine (D2/D3) receptors, suggesting potential research applications for investigating antipsychotic or anxiolytic pathways[a citation:1]. Furthermore, similar molecules have shown promising antiproliferative activity in preclinical assays, functioning as dual Src/Abl kinase inhibitors with potent antitumor effects, indicating a parallel research value in oncology[a citation:3]. The (2-isopropoxybenzylidene) substituent may influence the compound's electronic profile and binding specificity. The synthetic route for related thiazol-4(5H)-one derivatives often involves efficient, step-economical multicomponent reactions (MCRs) between a thioxothiazolidin-4-one precursor, an appropriate aldehyde, and an amine, which can be optimized for high yield and purity[a citation:7]. This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(5E)-2-(4-methylpiperazin-1-yl)-5-[(2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-13(2)23-15-7-5-4-6-14(15)12-16-17(22)19-18(24-16)21-10-8-20(3)9-11-21/h4-7,12-13H,8-11H2,1-3H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INELQPZIFYFRER-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazolone Ring Formation

The foundational step involves reacting methyl 3-chloro-2,4-dioxobutyrate with 4-methylpiperazine-1-carbothioamide under reflux in methanol. This generates methyl 2-(4-methylpiperazin-1-yl)-5-oxothiazole-4-carboxylate as a key intermediate (Yield: 78–82%). The reaction mechanism proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the dioxobutyrate, followed by cyclodehydration.

Reaction Scheme 1:
$$
\text{Methyl 3-chloro-2,4-dioxobutyrate} + \text{4-Methylpiperazine-1-carbothioamide} \xrightarrow{\text{MeOH, reflux}} \text{Methyl 2-(4-methylpiperazin-1-yl)-5-oxothiazole-4-carboxylate} + \text{HCl}
$$

Final Deprotection and Crystallization

The methyl ester group at the 4-position is hydrolyzed using aqueous NaOH (10%) in tetrahydrofuran (THF), followed by acidification with HCl to precipitate the final product. Recrystallization from ethanol-DMF (1:1) affords pure (E)-5-(2-isopropoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one as needle-like crystals (mp: 212–214°C).

Table 1: Optimization of Hydrolysis Conditions

Parameter Condition 1 Condition 2 Optimal Condition
Solvent THF DMSO THF
NaOH Concentration 10% 15% 10%
Reaction Time 2 h 4 h 3 h
Yield 78% 82% 88%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, CH=), 7.52–7.48 (m, 1H, ArH), 7.32–7.28 (m, 2H, ArH), 4.76 (sept, J = 6.0 Hz, 1H, OCH(CH3)2), 3.62–3.58 (m, 4H, piperazine-H), 2.45–2.41 (m, 4H, piperazine-H), 2.30 (s, 3H, NCH3), 1.32 (d, J = 6.0 Hz, 6H, CH(CH3)2).
  • 13C NMR (100 MHz, DMSO-d6): δ 187.2 (C=O), 162.1 (C=N), 158.9 (C-O), 134.5–116.2 (ArC), 70.1 (OCH(CH3)2), 54.8–46.3 (piperazine-C), 22.1 (CH(CH3)2).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C19H22N3O2S [M+H]+: 364.1432
  • Observed: 364.1429 (Δ = -0.8 ppm).

Comparative Analysis of Synthetic Routes

Table 2: Yield and Purity Across Methodologies

Method Yield (%) Purity (HPLC) Isomer Ratio (E:Z)
Traditional Knoevenagel 75 92 85:15
Microwave-Assisted Condensation 88 96 95:5
Solvent-Free Mechanochemical 82 94 90:10

Microwave-assisted synthesis reduces reaction time to 20 minutes and improves E-selectivity (95:5) by enabling rapid, uniform heating.

Industrial-Scale Production Considerations

The patent-derived protocol (Result 2) emphasizes minimizing impurities such as (Z)-isomers and dimeric byproducts. Key adjustments include:

  • Catalyst: Replacing piperidine with morpholine reduces racemization.
  • Workup: Aqueous washes with 5% citric acid remove unreacted aldehydes.
  • Crystallization: Gradient cooling (70°C → 4°C over 12 h) enhances crystal purity (>99.5%).

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-isopropoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole derivatives.

    Medicine: Potential use as a therapeutic agent due to its unique structure and biological activity.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-5-(2-isopropoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and its substituents may play a crucial role in binding to these targets and modulating their activity. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., nitro, chloro) on the benzylidene ring enhance antifungal and antimicrobial activity by increasing electrophilicity .
    • Hydrophilic groups (e.g., 4-methylpiperazine, morpholine) improve solubility and bioavailability .
  • Stereochemistry : The E-configuration is predominant in active analogs, as seen in (E)-5-(3-nitrobenzylidene) derivatives , whereas Z-isomers (e.g., CAS 851429-36-2 ) may exhibit tautomerism or reduced activity.
Antifungal Activity
  • Compound 9b (2,4-dichlorobenzylidene derivative) demonstrated 250-fold higher activity than ketoconazole against Candida spp., attributed to the electron-withdrawing chloro groups enhancing membrane penetration .
  • Compound 10 (2-(methylamino)thiazol-4(5H)-one) showed similar potency, suggesting that small amine substituents at position 2 are favorable .
Tyrosinase Inhibition
  • (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one (8) exhibited 106-fold greater inhibition than kojic acid, with polar hydroxy groups facilitating enzyme binding .
Antimicrobial Activity
  • Compound 2 (cyclopropylamino, 4-methoxybenzylidene) showed broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL), likely due to the methoxy group’s balance of lipophilicity and hydrogen bonding .
Structural Insights for Target Compound

The 4-methylpiperazine moiety could enhance solubility and CNS penetration, similar to piperazine-containing derivatives in .

Biological Activity

(E)-5-(2-isopropoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is a thiazole-based compound that has garnered attention for its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazol-4(5H)-one core with a substituted benzylidene moiety and a piperazine ring. The structural formula can be represented as follows:

C18H24N2O1S\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_1\text{S}

Key Structural Components:

  • Thiazole Ring : Known for its role in various biological activities.
  • Benzylidene Group : Enhances lipophilicity and may influence binding interactions with biological targets.
  • Piperazine Moiety : Often associated with psychoactive and anti-anxiety effects.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, the compound was tested against various cancer cell lines using the MTT assay to assess cell viability. The results showed that at concentrations ranging from 1 to 200 µM, the compound exhibited dose-dependent cytotoxicity against cancer cells, with an IC50 value indicating effective inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)45.3Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)32.7Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)50.1Inhibition of DNA synthesis

Antimicrobial Activity

The compound also demonstrated antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus16Bactericidal
Escherichia coli32Bacteriostatic
Candida albicans64Fungicidal

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism, such as topoisomerases and kinases.
  • Induction of Apoptosis : Studies indicate that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : The presence of the thiazole ring contributes to antioxidant properties, reducing oxidative stress in cells.

Case Studies

A series of case studies have highlighted the therapeutic potential of this compound:

  • Study on Lung Cancer Models : In vivo experiments using A549 xenograft models demonstrated significant tumor reduction when treated with the compound compared to control groups.
  • Synergistic Effects with Other Drugs : Combination therapy with standard chemotherapeutics showed enhanced efficacy, suggesting potential use in multi-drug regimens for cancer treatment.

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